molecular formula C6H8O4 B160640 3-ACETYL-3-HYDROXYOXOLAN-2-ONE CAS No. 135366-64-2

3-ACETYL-3-HYDROXYOXOLAN-2-ONE

Cat. No.: B160640
CAS No.: 135366-64-2
M. Wt: 144.12 g/mol
InChI Key: NJYOVYMMNYMEAN-UHFFFAOYSA-N
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Description

3-ACETYL-3-HYDROXYOXOLAN-2-ONE is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with acetyl and hydroxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-3-HYDROXYOXOLAN-2-ONE typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted furanone.

    Acetylation: The precursor undergoes acetylation using acetyl chloride in the presence of a base like pyridine or acetic acid.

    Hydroxylation: The acetylated intermediate is then hydroxylated using a hydroxylating agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-3-HYDROXYOXOLAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The acetyl and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted furanones depending on the reagents used.

Scientific Research Applications

3-ACETYL-3-HYDROXYOXOLAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-ACETYL-3-HYDROXYOXOLAN-2-ONE involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, 4-hydroxy-3-methyl-: Similar structure but with a methyl group instead of an acetyl group.

    2(3H)-Furanone, 5-hydroxy-4-methyl-: Similar structure with a different substitution pattern.

Uniqueness

3-ACETYL-3-HYDROXYOXOLAN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-acetyl-3-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)6(9)2-3-10-5(6)8/h9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYOVYMMNYMEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454156
Record name 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135366-64-2
Record name 2(3H)-Furanone, 3-acetyldihydro-3-hydroxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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